N-(2-aminoethyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide hydrochloride
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Overview
Description
N-(2-aminoethyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide hydrochloride: is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an aminoethyl group and a pyrrolidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrrolidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-(2-aminoethyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity. It may also bind to receptors, modulating signal transduction pathways.
Pathways Involved: The compound can influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide
- N-(2-aminoethyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide sulfate
- N-(2-aminoethyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide phosphate
Uniqueness
N-(2-aminoethyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C8H12ClN3O3 |
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Molecular Weight |
233.65 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-(2,5-dioxopyrrol-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H11N3O3.ClH/c9-3-4-10-6(12)5-11-7(13)1-2-8(11)14;/h1-2H,3-5,9H2,(H,10,12);1H |
InChI Key |
WANWQFQLMPBULO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)NCCN.Cl |
Origin of Product |
United States |
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